molecular formula C32H30N4O6S2 B322889 N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE

N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE

Cat. No.: B322889
M. Wt: 630.7 g/mol
InChI Key: RJLNIEYXMBLURU-UHFFFAOYSA-N
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Description

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide is a complex organic compound featuring indole and sulfonyl groups. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the sulfonyl-indole intermediate. This intermediate is then reacted with butanediamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide stands out due to its dual indole-sulfonyl structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C32H30N4O6S2

Molecular Weight

630.7 g/mol

IUPAC Name

N,N//'-bis[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanediamide

InChI

InChI=1S/C32H30N4O6S2/c37-31(33-25-9-13-27(14-10-25)43(39,40)35-21-19-23-5-1-3-7-29(23)35)17-18-32(38)34-26-11-15-28(16-12-26)44(41,42)36-22-20-24-6-2-4-8-30(24)36/h1-16H,17-22H2,(H,33,37)(H,34,38)

InChI Key

RJLNIEYXMBLURU-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65

Origin of Product

United States

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